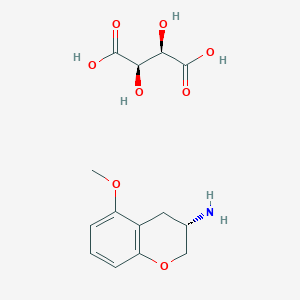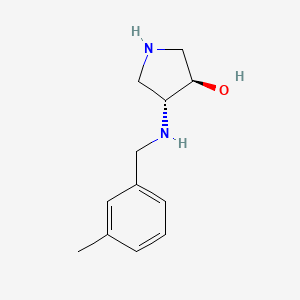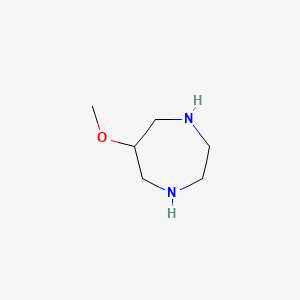
6-Methoxy-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,4-diazepane is a heterocyclic organic compound with the molecular formula C6H14N2O It is a derivative of diazepane, characterized by the presence of a methoxy group (-OCH3) attached to the sixth carbon atom of the diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(2-methoxyethyl)ethylenediamine under acidic conditions. The reaction proceeds as follows:
Starting Material: N-(2-methoxyethyl)ethylenediamine
Reaction Conditions: Acidic medium, typically using hydrochloric acid (HCl)
Cyclization: The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, leading to higher purity and consistency in the final product. The use of automated systems also reduces the risk of human error and increases scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 6-hydroxy-1,4-diazepane.
Reduction: Reduction of the diazepane ring can lead to the formation of partially or fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Hydroxy-1,4-diazepane
Reduction: Saturated diazepane derivatives
Substitution: Various substituted diazepane derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Methoxy-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The diazepane ring structure allows for conformational flexibility, enabling the compound to adopt various binding modes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: The parent compound without the methoxy group.
6-Hydroxy-1,4-diazepane: An oxidized derivative with a hydroxyl group.
6-Chloro-1,4-diazepane: A halogenated derivative with a chlorine atom.
Uniqueness
6-Methoxy-1,4-diazepane is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable scaffold for the design of novel molecules with specific biological or chemical properties.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
6-methoxy-1,4-diazepane |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 |
Clave InChI |
MZLRLEGPIKZPLU-UHFFFAOYSA-N |
SMILES canónico |
COC1CNCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)
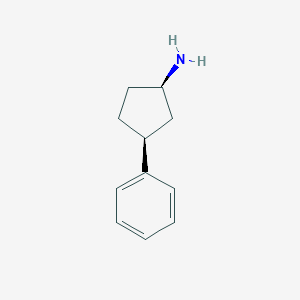

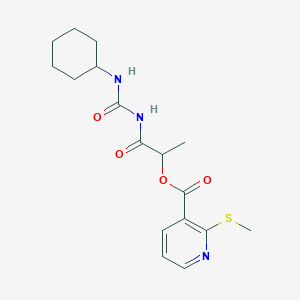
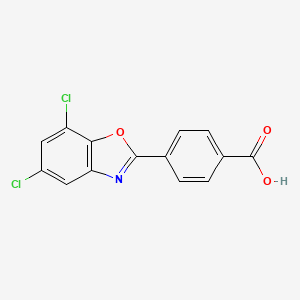
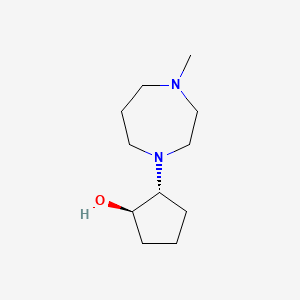
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359111.png)
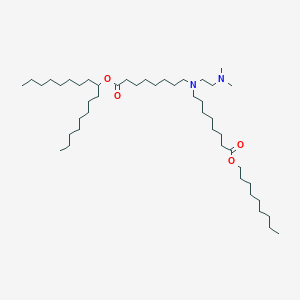
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359148.png)

